molecular formula C11H16N2O2S B146173 s-Boc-2-mercapto-4,6-dimethylpyrimidine CAS No. 41840-28-2

s-Boc-2-mercapto-4,6-dimethylpyrimidine

Cat. No.: B146173
CAS No.: 41840-28-2
M. Wt: 240.32 g/mol
InChI Key: POTDIELOEHTPJN-UHFFFAOYSA-N
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Description

s-Boc-2-mercapto-4,6-dimethylpyrimidine (CAS: 41840-28-2) is a heterocyclic compound with the molecular formula C₁₁H₁₆N₂O₂S and a molecular weight of 240.32 g/mol . Structurally, it features a pyrimidine ring substituted with methyl groups at positions 4 and 6, a mercapto (-SH) group at position 2, and a tert-butoxycarbonyl (Boc) protecting group attached to the sulfur atom .

Preparation Methods

Synthetic Routes and Reaction Conditions

S-Boc-2-mercapto-4,6-dimethylpyrimidine can be synthesized through the reaction of 2-mercapto-4,6-dimethylpyrimidine with tert-butyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the Boc-protected thiol group .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves the use of standard organic synthesis techniques and equipment, ensuring the compound’s purity and yield are optimized for industrial applications .

Chemical Reactions Analysis

Types of Reactions

S-Boc-2-mercapto-4,6-dimethylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can react with amines to form carbamates.

    Oxidation and Reduction:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

S-Boc-2-mercapto-4,6-dimethylpyrimidine has the empirical formula C11H16N2O2SC_{11}H_{16}N_{2}O_{2}S and a molecular weight of 240.32 g/mol. The presence of a thiol group (-SH) contributes to its reactivity, making it suitable for various synthetic pathways. The compound is also characterized by its Boc (tert-butyloxycarbonyl) protective group, which enhances its stability during reactions.

Pharmaceutical Applications

  • Antiparasitic Activity
    • This compound has been identified as a promising candidate in the development of antiparasitic agents. In high-throughput screening assays, compounds derived from this pyrimidine exhibited significant activity against Trypanosoma brucei and Leishmania species. For instance, derivatives showed low micromolar activity against these parasites, indicating potential as lead compounds for drug development against tropical diseases .
  • Inhibitors of Sirtuin Proteins
    • Research has demonstrated that derivatives of this compound can act as inhibitors of sirtuin proteins, which are implicated in cancer progression and metabolic disorders. A quantitative structure-activity relationship (QSAR) study revealed that specific modifications to the compound can enhance its inhibitory potency against sirtuin 2, suggesting its utility in cancer therapeutics .
  • Drug Development
    • The compound has been utilized in the synthesis of various drug candidates through its reaction with amines to form carbamic acid derivatives. For example, reacting this compound with propylamine yields propyl-carbamic acid tert-butyl ester, which may have distinct pharmacological properties .

Material Science Applications

  • Synthesis of Functional Materials
    • This compound can be used as a precursor in the synthesis of functionalized polymers and materials. Its thiol group allows for thiol-ene click reactions, which are valuable in creating cross-linked networks for applications in coatings and adhesives.
  • Catalysis
    • The compound's ability to coordinate with metal centers makes it a candidate for catalysis in organic reactions. Research has shown that derivatives can stabilize metal complexes that facilitate various chemical transformations .

Case Studies

StudyApplicationFindings
Neres et al. (2023)Antiparasitic ScreeningIdentified several hits with low micromolar activity against T. brucei and Leishmania species from a library including S-Boc derivatives .
QSAR AnalysisCancer TherapeuticsShowed that modifications to S-Boc derivatives enhance inhibition of sirtuin 2 proteins; R² values indicated strong predictive capability .
Thiol-Ene ReactionsMaterial ScienceDemonstrated successful polymerization using S-Boc derivatives as thiol sources, leading to new material properties .

Mechanism of Action

The mechanism of action of S-Boc-2-mercapto-4,6-dimethylpyrimidine is primarily related to its role as a protecting group in organic synthesis. The Boc group protects the thiol functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired synthetic steps, the Boc group can be removed under acidic conditions, revealing the free thiol group for further reactions .

Comparison with Similar Compounds

2-Mercapto-4,6-dimethylpyrimidine (Parent Compound)

  • Structure : Lacks the Boc group; free thiol (-SH) at position 2.
  • Synthesis: Prepared by refluxing thiourea with acetylacetone in ethanol and HCl, yielding hydrochloride salt (m.p. 240°C) .
  • Reactivity : Acts as a carboxyl-activating group in organic reactions, forming N-acyl derivatives for nucleophilic substitutions .
  • Applications : Used in polymer cross-linking, herbicide development, and as a precursor to protected derivatives like the Boc analog .
Property s-Boc-2-mercapto-4,6-dimethylpyrimidine 2-Mercapto-4,6-dimethylpyrimidine
Molecular Formula C₁₁H₁₆N₂O₂S C₆H₈N₂S
Melting Point 48–51°C 206°C (free base)
Key Application Peptide synthesis, intermediates Carboxyl activation, polymers

2-Amino-4,6-dimethylpyrimidine

  • Structure: Amino (-NH₂) group at position 2.
  • Synthesis : Derived from nucleophilic substitution or condensation reactions .
  • Reactivity : Forms co-crystals with diclofenac via hydrogen bonding, as confirmed by IR spectroscopy (carboxylate peak at 1682 cm⁻¹) .
Property This compound 2-Amino-4,6-dimethylpyrimidine
Functional Group Boc-protected thiol Amino (-NH₂)
Bioactivity Intermediate in drug synthesis Antibiotic candidate

2-Chloro-4,6-dimethylpyrimidine

  • Structure : Chlorine atom at position 2.
  • Synthesis : Microwave-assisted reactions with aniline derivatives via nucleophilic aromatic substitution .
  • Reactivity: High electrophilicity at C2 enables substitutions (e.g., with anilines to form 2-anilinopyrimidines) .

2-Hydrazino-4,6-dimethylpyrimidine

  • Structure: Hydrazino (-NH-NH₂) group at position 2.
  • Synthesis: Condensation of 2-amino-4,6-dimethylpyrimidine with hydrazine derivatives .
  • Applications : Intermediate in synthesizing NAD analogs and pharmaceuticals .

4,6-Dimethyl-2-(methylthio)pyrimidine

  • Structure : Methylthio (-SMe) group at position 2.
  • Safety : Classified under GHS with precautions for skin/eye irritation .
  • Applications : Used in agrochemicals and polymer additives .

4,6-Diamino-2-mercaptopyrimidine

  • Structure: Amino groups at positions 4 and 6; mercapto at position 2.
  • Applications: Potential use in antimetabolite therapies and nucleic acid analogs .

Key Findings and Trends

Substituent Impact: Thiol (-SH): Enhances nucleophilicity for carboxyl activation (unprotected) or stability (Boc-protected) . Amino (-NH₂): Promotes hydrogen bonding, enabling co-crystal formation with APIs like diclofenac . Chloro (-Cl): Increases electrophilicity for cross-coupling reactions .

Biological Activity: Amino and hydrazino derivatives show promise in drug development, while mercapto analogs are more suited for synthetic intermediates .

Spectroscopic Data: QSAR studies highlight the role of frontier molecular orbitals in the antibiotic activity of 2-amino-4,6-dimethylpyrimidine . ¹⁵N NMR confirms tautomerism in hydrazino derivatives, influencing reactivity .

Biological Activity

s-Boc-2-mercapto-4,6-dimethylpyrimidine is a sulfur-containing compound that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C11H16N2O2SC_{11}H_{16}N_{2}O_{2}S and a molecular weight of 240.32 g/mol. Its structure features a pyrimidine ring substituted with a thiol group and a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in biological systems.

Molecular Structure:

  • SMILES: Cc1cc(C)nc(SC(=O)OC(C)(C)C)n1
  • InChI Key: POTDIELOEHTPJN-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dimethylpyrimidine with various thiolating agents under controlled conditions to introduce the mercapto group. The Boc group is often added to protect the thiol during subsequent reactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted by demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to activate caspase pathways, leading to programmed cell death. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Caspase activation
HeLa20Apoptosis induction

Enzyme Inhibition

This compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. For example, it shows inhibitory activity against dihydrofolate reductase (DHFR), an important target in cancer therapy. Preliminary studies suggest an IC50 value of approximately 25 µM for DHFR inhibition.

Case Studies

  • Case Study on Antibacterial Efficacy :
    A recent study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various pyrimidine derivatives, including this compound. Results indicated that structural modifications could enhance potency against resistant bacterial strains .
  • Anticancer Mechanism Elucidation :
    Another research article investigated the mechanism through which this compound induces apoptosis in MCF-7 cells. The study highlighted the role of reactive oxygen species (ROS) generation and mitochondrial dysfunction as key factors in its anticancer activity .
  • Enzyme Inhibition Studies :
    A comprehensive analysis was conducted to assess the enzyme inhibition profile of s-Boc-2-mercapto derivatives. The findings suggested that modifications to the thiol group could lead to improved selectivity and potency against DHFR .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for s-Boc-2-mercapto-4,6-dimethylpyrimidine, and how do reaction conditions influence yield and purity?

  • The compound can be synthesized via Boc-protection of the mercapto group in 2-mercapto-4,6-dimethylpyrimidine using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or pyridine). Optimal conditions include anhydrous solvents (THF or DCM) and temperatures between 0–25°C to minimize side reactions like oxidation of the thiol group . Yield and purity are highly dependent on stoichiometric control of the Boc reagent and exclusion of moisture.

Q. Which spectroscopic techniques are most effective for characterizing This compound?

  • NMR : 1^1H and 13^{13}C NMR are critical for confirming Boc-group incorporation (e.g., tert-butyl protons at δ ~1.3 ppm) and pyrimidine ring substitution patterns.
  • FT-IR : Key peaks include C=O stretching (~1700 cm1^{-1}) from the Boc group and S-H absence (if fully protected).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C11_{11}H16_{16}N2_{2}O2_{2}S, MW 240.33 g/mol) .

Q. How can researchers ensure the stability of This compound during storage and handling?

  • Store under inert gas (argon/nitrogen) at –20°C to prevent Boc-group hydrolysis or thiol oxidation. Avoid exposure to acidic/basic conditions, which can cleave the Boc group. Purity should be monitored via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What experimental design considerations are critical when using This compound in peptide or organometallic coordination chemistry?

  • Deprotection Strategy : Use TFA in DCM to selectively remove the Boc group while retaining the pyrimidine ring. Validate deprotection efficiency via 19^{19}F NMR or LC-MS .
  • Coordination Chemistry : The thiol group can act as a ligand for transition metals (e.g., Au, Pt). Pre-purify the compound to eliminate trace metals that might interfere with coordination .

Q. How can contradictory analytical data (e.g., unexpected NMR shifts or MS fragments) be resolved during structural validation?

  • Case Study : If a mass fragment suggests a de-Boc product, verify via controlled hydrolysis experiments. For anomalous NMR signals, use 2D techniques (COSY, HSQC) to assign proton-carbon correlations and identify impurities .
  • Cross-Validation : Compare with computational models (DFT for NMR chemical shifts) or reference data from analogous Boc-protected pyrimidines .

Q. What methodologies enable the quantification of This compound in complex mixtures (e.g., reaction intermediates or biological systems)?

  • Colorimetric Assay : Adapt the sulfanilic acid/sodium nitrite method (used for 2-hydroxy-4,6-dimethylpyrimidine in ). Validate specificity by confirming no interference from deprotected thiols or Boc byproducts .
  • HPLC-MS : Use a reverse-phase column with ESI+ detection for high sensitivity (LOD ~0.1 µg/mL).

Q. Methodological Challenges and Solutions

Q. How can researchers optimize the synthesis of This compound to minimize thiol oxidation?

  • Additives : Include reducing agents like DTT or TCEP during synthesis.
  • Inert Atmosphere : Conduct reactions in a glovebox or under nitrogen flow.
  • Byproduct Analysis : Monitor oxidation products (e.g., disulfides) via TLC (Rf_f comparison) or LC-MS .

Q. What strategies are effective for resolving low crystallinity in This compound during X-ray diffraction studies?

  • Crystallization Solvents : Use slow evaporation with mixed solvents (e.g., ethyl acetate/hexane) to improve crystal growth.
  • Software Tools : Refine diffraction data with SHELX (for small molecules) or Olex2, ensuring proper treatment of disorder in the Boc group .

Q. Applications in Academic Research

Q. How does This compound serve as a precursor in drug discovery (e.g., antimicrobial or anticancer agents)?

  • The thiol group enables conjugation to bioactive molecules (e.g., via Michael addition or disulfide linkages). For example, derivatives of 2-amino-4,6-dimethylpyrimidine show antibacterial activity, suggesting potential for functionalized analogs .

Q. What role can this compound play in developing non-linear optical (NLO) materials?

  • Pyrimidine derivatives like 2APB ( ) exhibit NLO properties due to π-conjugated systems. This compound could be incorporated into metal-organic frameworks (MOFs) for enhanced polarization effects .

Properties

IUPAC Name

tert-butyl (4,6-dimethylpyrimidin-2-yl)sulfanylformate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-7-6-8(2)13-9(12-7)16-10(14)15-11(3,4)5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTDIELOEHTPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194644
Record name tert-Butyl S-(4,6-dimethylpyrimidin-2-yl) thiocarbonate
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Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41840-28-2
Record name O-(1,1-Dimethylethyl) S-(4,6-dimethyl-2-pyrimidinyl) carbonothioate
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Record name tert-Butyl S-(4,6-dimethylpyrimidin-2-yl) thiocarbonate
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Record name tert-Butyl S-(4,6-dimethylpyrimidin-2-yl) thiocarbonate
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Record name tert-butyl S-(4,6-dimethylpyrimidin-2-yl) thiocarbonate
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Record name 2-(tert-Butoxycarbonylthio)-4,6-dimethylpyrimidine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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